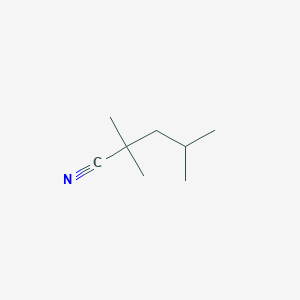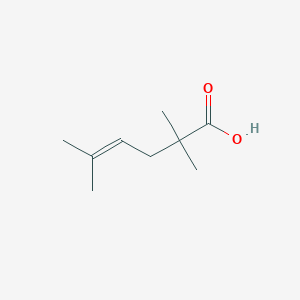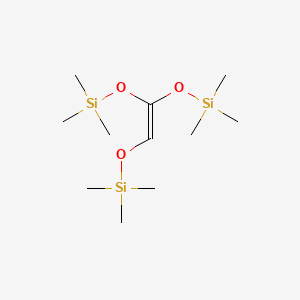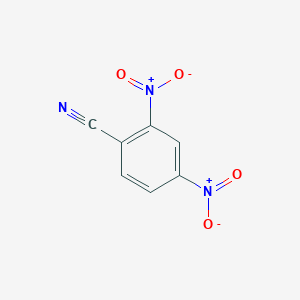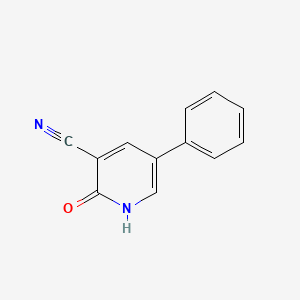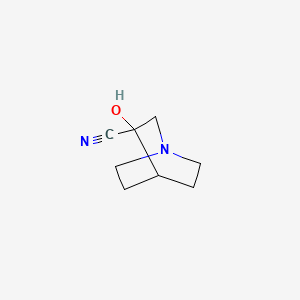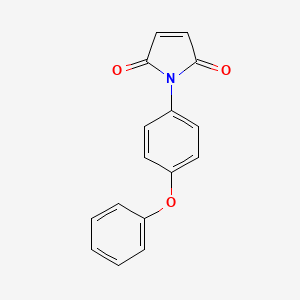
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is a complex organic molecule. Unfortunately, there is limited information available specifically for this compound. However, related compounds such as “4-Phenoxyphenol” and “(4-Phenoxyphenyl)methanol” have been studied12.
Synthesis Analysis
There is no specific information available on the synthesis of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”. However, related compounds such as 4-phenoxy-phenyl isoxazoles have been synthesized for structure-activity relationship (SAR) studies3. Another related compound, “(4-Phenoxyphenyl)methanol”, is commercially available2.Molecular Structure Analysis
The molecular structure of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not directly available. However, the structure of a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied4.Chemical Reactions Analysis
Specific chemical reactions involving “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not available. However, related compounds have been studied. For instance, the CuAAC reaction of terminal alkynes affords an efficient and mild production of triazolic 1,4-disubstituted compounds567.Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, a related compound, “1-(4-Phenoxyphenyl)ethanone”, has been studied49.科学研究应用
- Electrochemical Sensor Development
- Field : Analytical Chemistry
- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the development of electrochemical sensors .
- Method : The compound could be used as a part of the sensor’s active layer, contributing to its selectivity and sensitivity .
- Results : In one study, a sensor was developed that showed selectivity towards D-serine over other compounds, including D-tryptophane, D-glutamine, D-arginine, L-Serine, and D-aspartic acid .
-
Biological Activities of Pyrazoline Derivatives
- Field : Biochemistry
- Application : Pyrazolines and their derivatives, which can be synthesized from chalcones like “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione”, have been found to exhibit a wide range of biological activities .
- Method : The compound could be used as a precursor in the synthesis of pyrazoline derivatives .
- Results : Pyrazolines have been reported to show antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
-
Development of New Drugs
- Field : Pharmaceutical Chemistry
- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of new drugs .
- Method : The compound could be used as a part of the drug’s active moiety, contributing to its therapeutic effects .
- Results : In one patent, a crystalline form of a compound synthesized from a similar phenoxyphenyl compound was found to inhibit Btk, a protein kinase .
-
Herbivore-Induced Plant Defense
- Field : Plant Biology
- Application : Certain compounds, including pyrazolines, have been found to induce specific defense responses in plants when they are damaged by herbivorous insects .
- Method : The compound could potentially be used to enhance the plant’s natural defense mechanisms .
- Results : Studies have shown that these defense responses can help protect the plant from further damage .
-
Synthesis of Pyrazolines
- Field : Organic Chemistry
- Application : “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” could potentially be used in the synthesis of pyrazolines .
- Method : The compound could be used as a precursor in the synthesis of pyrazolines .
- Results : Pyrazolines have been reported to show various biological activities .
安全和危害
Specific safety and hazard information for “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” is not available. However, safety data for related compounds such as “4-PHENOXYPHENYLTHIOUREA” and “(4-Phenoxyphenyl)methanol” are available1011.
未来方向
The future directions for the study of “1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione” are not directly available. However, related compounds such as 4-phenoxy-phenyl isoxazoles are potential for further study in cancer therapeutics as acetyl-CoA carboxylase inhibitors312.
属性
IUPAC Name |
1-(4-phenoxyphenyl)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3/c18-15-10-11-16(19)17(15)12-6-8-14(9-7-12)20-13-4-2-1-3-5-13/h1-11H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYJAEOCYWSGBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)N3C(=O)C=CC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30339390 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
CAS RN |
69422-82-8 |
Source


|
| Record name | 1-(4-Phenoxyphenyl)-1H-pyrrole-2,5-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30339390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

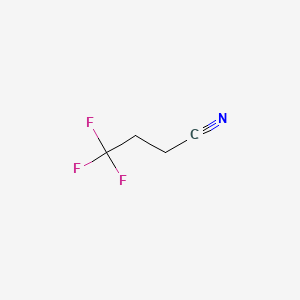
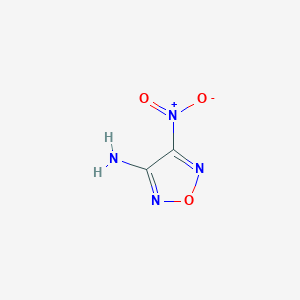
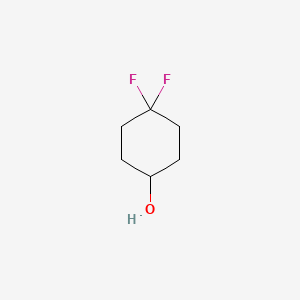
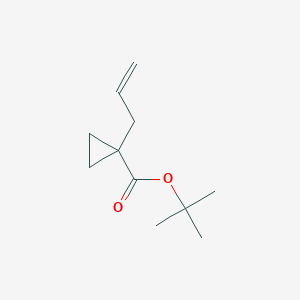
![4-[3-(Dimethylamino)propoxy]benzaldehyde](/img/structure/B1296539.png)
![3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B1296540.png)

![7-Azabicyclo[4.1.0]heptane](/img/structure/B1296546.png)
